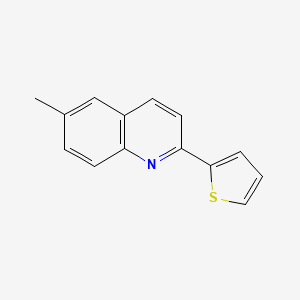

6-Methyl-2-(thiophen-2-yl)quinoline

Description

6-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and a thiophene ring at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its tunable electronic properties and biological relevance, particularly in anticancer and antimicrobial research .

Properties

CAS No. |

50971-34-1 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

6-methyl-2-thiophen-2-ylquinoline |

InChI |

InChI=1S/C14H11NS/c1-10-4-6-12-11(9-10)5-7-13(15-12)14-3-2-8-16-14/h2-9H,1H3 |

InChI Key |

WLVXMKSQUNNQIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

The substitution pattern on the quinoline ring critically influences electronic behavior and chemical reactivity:

Key Observations :

- Thiophene substituents (as in the target compound) promote π-π interactions and moderate electron donation, beneficial for binding to hydrophobic protein pockets .

- Trifluoromethyl groups (e.g., CAS 1860-47-5) increase electronegativity, altering redox potentials and improving pharmacokinetic properties .

Anticancer Potential

- 6-Methyl-2-(thiophen-2-yl)quinoline: Thiophene-containing quinolines exhibit antiproliferative activity, with IC₅₀ values comparable to doxorubicin in breast cancer models. The thiophene moiety may disrupt tubulin polymerization or inhibit kinase activity .

- 6-Methoxy-2-arylquinolines: Derivatives with methoxy groups at C6 show potent P-glycoprotein (P-gp) inhibition, reversing multidrug resistance in cancer cells .

- Benzothiophene Acrylonitriles : Analogous sulfur-containing heterocycles (e.g., compound 31 in ) demonstrate GI₅₀ values <10 nM, surpassing resistance mechanisms via P-gp modulation .

Antimicrobial and Antiviral Activity

- E-2-Styrylquinolines: Structural analogs with styryl groups at C2 exhibit HIV-1 integrase inhibition (IC₅₀ ~1 µM), highlighting the role of extended conjugation in antiviral activity .

Physicochemical Properties

- Solubility: The methyl group in 6-methyl-2-(thiophen-2-yl)quinoline enhances lipophilicity, while carboxylic acid derivatives (e.g., CAS 31792-49-1) improve aqueous solubility .

- Fluorescence: Thiophene-quinoline hybrids (e.g., 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzimidazol-2-yl)quinoline) exhibit strong fluorescence, suggesting applications in bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.